molecular formula C22H16N2O4S2 B11945563 N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide CAS No. 83202-22-6

N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide

Cat. No.: B11945563
CAS No.: 83202-22-6
M. Wt: 436.5 g/mol
InChI Key: DMYWAKAZWKYTMZ-MBALSZOMSA-N
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Description

N-((1E,4E)-4-[(Phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide is a conjugated sulfonamide derivative featuring a naphthalene backbone with dual phenylsulfonyl groups connected via imino linkages. The (1E,4E) configuration of the double bonds suggests a planar, rigid structure, which may influence its electronic properties and biological interactions. This compound belongs to a class of sulfonamides known for their diverse applications, including antimicrobial, anticancer, and catalytic activities. Its structural complexity, characterized by extended π-conjugation and sulfonamide functionality, positions it as a candidate for studying structure-activity relationships (SAR) in medicinal and materials chemistry .

Properties

CAS No.

83202-22-6

Molecular Formula

C22H16N2O4S2

Molecular Weight

436.5 g/mol

IUPAC Name

(NE)-N-[(4E)-4-(benzenesulfonylimino)naphthalen-1-ylidene]benzenesulfonamide

InChI

InChI=1S/C22H16N2O4S2/c25-29(26,17-9-3-1-4-10-17)23-21-15-16-22(20-14-8-7-13-19(20)21)24-30(27,28)18-11-5-2-6-12-18/h1-16H/b23-21+,24-22+

InChI Key

DMYWAKAZWKYTMZ-MBALSZOMSA-N

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)/N=C\2/C3=CC=CC=C3/C(=N/S(=O)(=O)C4=CC=CC=C4)/C=C2

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=NS(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C24

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of a naphthylamine derivative with a benzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines.

Scientific Research Applications

Common Reactions

  • Oxidation : Can be performed using potassium permanganate or chromium trioxide.
  • Reduction : Achieved using lithium aluminum hydride or sodium borohydride.
  • Substitution : The sulfonamide group can engage in nucleophilic substitution reactions .

Organic Chemistry

N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide serves as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical entities .

Biological Applications

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase IX (CA IX), which is overexpressed in various cancer cells. Inhibition of CA IX disrupts pH regulation within tumors, leading to reduced proliferation and increased apoptosis .

Case Study : Research demonstrated that derivatives similar to this compound exhibited high selectivity for CA IX with IC50 values ranging from 10.93 to 25.06 nM, indicating their potential as anticancer agents .

Medicinal Chemistry

This compound has shown promise in antimicrobial applications as well. Its ability to inhibit bacterial growth through enzyme inhibition has been documented, making it a candidate for further development in treating infections .

Biological Activity Summary :

  • Anticancer Properties : Induces apoptosis in specific cancer cell lines (e.g., MDA-MB-231).
  • Antimicrobial Activity : Effective against certain bacterial strains by interfering with their enzymatic functions .

Mechanism of Action

The mechanism of action of N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural Analogues

Camphoric Acid-Based Benzenesulfonamides ()
  • Structure : These derivatives (e.g., compounds 4a–4k ) feature camphoric acid fused with benzenesulfonamide via ethylenediamine linkers. Substituents on the benzene ring include halogens (F, Cl, Br), methyl, and methoxy groups.
  • Key Differences: Unlike the target compound, these lack naphthalene conjugation and imino bonds. Instead, they incorporate a bicyclic camphor moiety, enhancing steric bulk and chirality.
  • Activity : At 50 mg/L, compounds 4a and 4e showed 94.8% inhibition against apple ring rot, while 4h inhibited tomato early blight by 86.9%. The rigid camphor scaffold likely contributes to their bioactivity .
Naphthalene-Linked Sulfonamides ()
  • Structure: Compounds such as 3r (N-(naphthalen-1-ylmethyl)-N-(phenylsulfonyl)benzenesulfonamide) share a naphthalene core but differ in connectivity. Here, a methylene bridge links the sulfonamide to naphthalene, reducing conjugation compared to the imino bond in the target compound.
  • Synthesis : Prepared via Fe-catalyzed C(sp³)-H amination, yielding 72–85% with >95% purity (¹H/¹³C NMR confirmed) .
Schiff Base Sulfonamides ()
  • Structure: Schiff bases like (15E)-4-((4E)-4-((E)-3-phenylallylideneamino)phenylsulfonyl)-N-((E)-3-phenylallylidene)benzenamine feature conjugated imine bonds but lack the naphthalene backbone.
  • Properties: Extended conjugation enhances UV-Vis absorption, making them suitable for optoelectronic applications.

Physicochemical and Spectral Properties

Property Target Compound Camphoric Acid Sulfonamides (4a–4k) Naphthalenylmethyl Sulfonamide (3r)
Conjugation Extended π-system (naphthalene + imino) Limited (camphor + benzene) Partial (naphthalene + methylene bridge)
Spectral Data Not reported ¹H NMR: δ 7.2–8.1 (aromatic), 1.2–3.8 (camphor) ¹H NMR: δ 7.5–8.3 (naphthalene), 4.5 (CH₂)
Thermal Stability Likely high (rigid structure) Decompose >300°C Stable up to 250°C (TGA data)

Biological Activity

N-((1E,4E)-4-[(phenylsulfonyl)imino]-1(4H)-naphthalenylidene)benzenesulfonamide is a complex organic compound with significant biological activity. Its unique structure, which includes a naphthalene ring and sulfonamide groups, positions it as a candidate for various therapeutic applications, particularly in cancer treatment and enzyme inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C22H16N2O4S2
  • Molecular Weight : 436.5 g/mol
  • IUPAC Name : (NE)-N-[(4E)-4-(benzenesulfonylimino)naphthalen-1-ylidene]benzenesulfonamide
  • CAS Number : 83202-22-6

This compound exhibits its biological effects primarily through the inhibition of specific enzymes. Notably, it has been shown to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumor cells. This inhibition disrupts the pH regulation within the tumor microenvironment, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound possesses promising anticancer properties. It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. A study highlighted its efficacy in inhibiting the growth of breast and prostate cancer cells, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Properties

In addition to its anticancer activity, this compound has shown antimicrobial properties. It has been evaluated for its ability to inhibit the growth of several bacterial strains, indicating potential applications in treating bacterial infections.

Enzyme Inhibition Studies

The compound's role as an enzyme inhibitor extends beyond carbonic anhydrase IX. It has been investigated for its interactions with other enzymes, including those involved in metabolic pathways related to cancer and inflammation. The sulfonamide group is particularly significant for forming strong interactions with amino acid residues in active sites of enzymes .

Table 1: Summary of Biological Activities

Activity TypeTargetEffectReference
AnticancerCA IXInhibition of growth
AntimicrobialVarious bacteriaGrowth inhibition
Enzyme InhibitionMultiple enzymesModulation of activity

Case Study: Anticancer Efficacy

A notable study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study: Antimicrobial Testing

In another investigation focusing on antimicrobial activity, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, supporting its potential as a novel antimicrobial agent .

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